

AM-8735: A Technical Guide to Target Engagement in the p53-MDM2 Axis

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Compound of Interest

Compound Name: AM-8735

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This whitepaper provides an in-depth technical overview of the target engagement studies for **AM-8735**, a potent and selective morpholinone inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction. This document details the quantitative data, experimental methodologies, and relevant biological pathways associated with **AM-8735**'s mechanism of action.

Executive Summary

AM-8735 is a small molecule inhibitor designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53.^{[1][2]} In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby abrogating its tumor-suppressive functions. By blocking this interaction, **AM-8735** aims to stabilize and reactivate p53 in cancer cells that retain wild-type p53, leading to cell cycle arrest and apoptosis. This document summarizes the key preclinical data demonstrating the potent target engagement of **AM-8735** both in biochemical and cellular assays, as well as in in vivo models.

Quantitative Target Engagement Data

The potency of **AM-8735** has been characterized through a series of biochemical and cellular assays, demonstrating its high affinity for MDM2 and its effectiveness in a cellular context. The key quantitative metrics are summarized in the tables below.

Table 1: Biochemical Potency of **AM-8735**

Assay Type	Parameter	Value (nM)
HTRF Assay	IC50	0.4[2]

Table 2: Cellular Potency of **AM-8735**

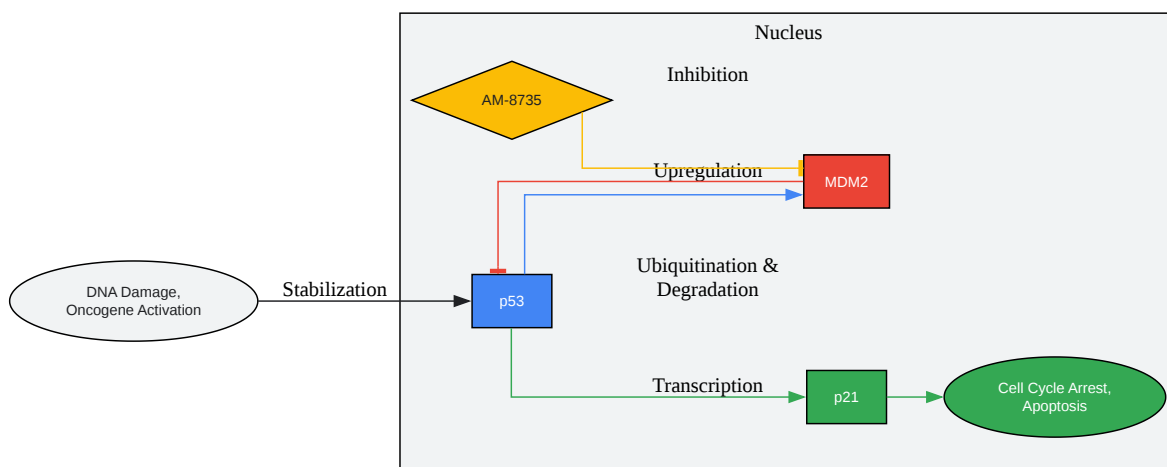
Cell Line	Assay Type	Parameter	Value (nM)
SJSA-1 (Osteosarcoma)	EdU Incorporation	IC50	25[2]
HCT116 (Colon Cancer)	p21 mRNA Induction	IC50	160[3]
Wild-type p53 cells	Growth Inhibition	IC50	63[3]
p53-deficient cells	Growth Inhibition	IC50	>25,000[3]

Table 3: In Vivo Efficacy of **AM-8735**

Tumor Model	Dosing Regimen	Parameter	Value (mg/kg)
SJSA-1 Xenograft	q.d. oral gavage	ED50	41[2][3]

Signaling Pathway and Mechanism of Action

AM-8735 functions by competitively binding to the p53-binding pocket of MDM2. This prevents MDM2 from interacting with p53, thereby inhibiting the MDM2-mediated ubiquitination and proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of downstream target genes, such as p21, leading to cell cycle arrest and apoptosis.



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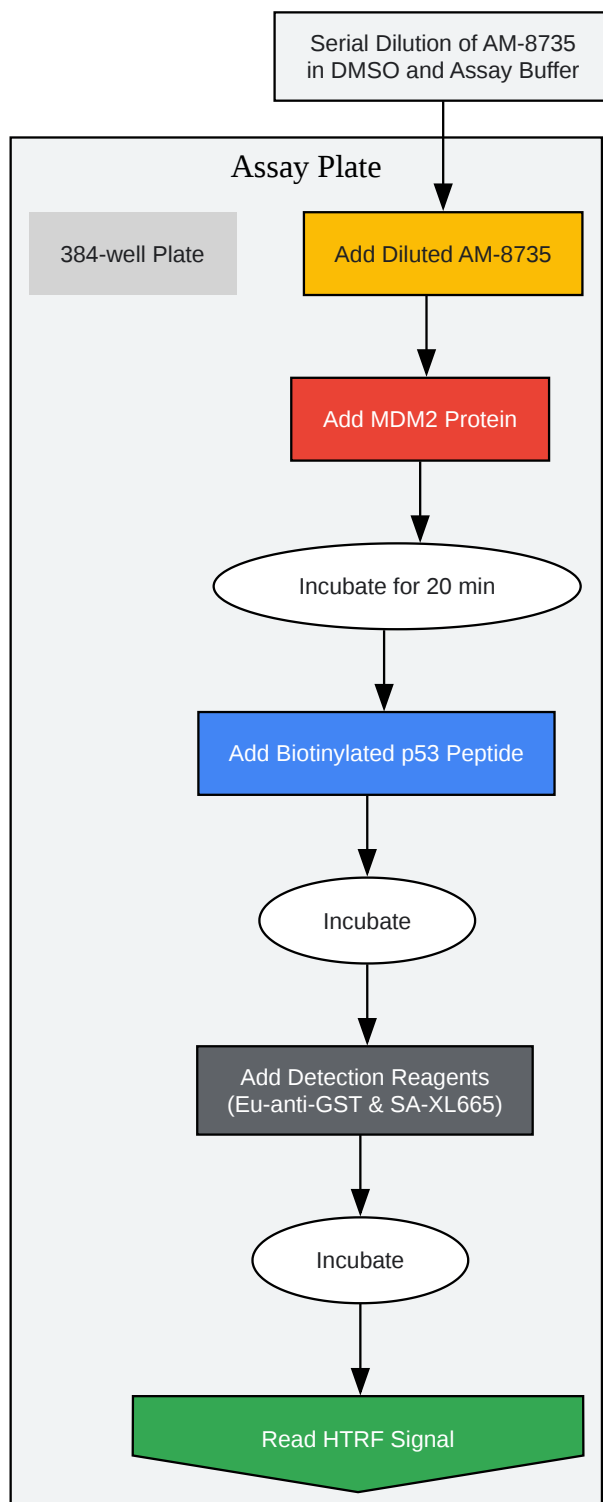
p53-MDM2 signaling pathway and the inhibitory action of **AM-8735**.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary publication describing the discovery of **AM-8735** and general laboratory procedures for similar assays.[2][4]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction

This biochemical assay quantifies the ability of **AM-8735** to disrupt the interaction between MDM2 and a p53-derived peptide.



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Workflow for the p53-MDM2 HTRF assay.

Materials:

- Recombinant human MDM2 protein (residues 17-111) with an N-terminal GST tag.
- Biotinylated p53 peptide.
- **AM-8735** stock solution in DMSO.
- Assay Buffer.
- Detection Reagents: Europium cryptate-labeled anti-GST antibody (Eu-anti-GST) and Streptavidin-XL665 (SA-XL665).
- 384-well low-volume plates.
- HTRF-compatible plate reader.

Procedure:

- Prepare a serial dilution of **AM-8735** in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add the diluted **AM-8735** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the MDM2 protein solution to each well and incubate for 20 minutes at room temperature.
- Add the biotinylated p53 peptide solution to each well.
- Add the detection reagents (Eu-anti-GST and SA-XL665) to each well.
- Incubate the plate for a specified time (e.g., 1-4 hours) at room temperature, protected from light.
- Read the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF plate reader.

- Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

SJSA-1 Cellular Proliferation (EdU Incorporation) Assay

This cell-based assay measures the anti-proliferative effect of **AM-8735** in the SJSA-1 osteosarcoma cell line, which has an amplification of the MDM2 gene.

Materials:

- SJSA-1 cells.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **AM-8735** stock solution in DMSO.
- EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.
- Click-iT® EdU detection kit (containing fluorescent azide).
- Hoechst 33342 or DAPI for nuclear staining.
- 96-well cell culture plates.
- High-content imaging system or fluorescence microscope.

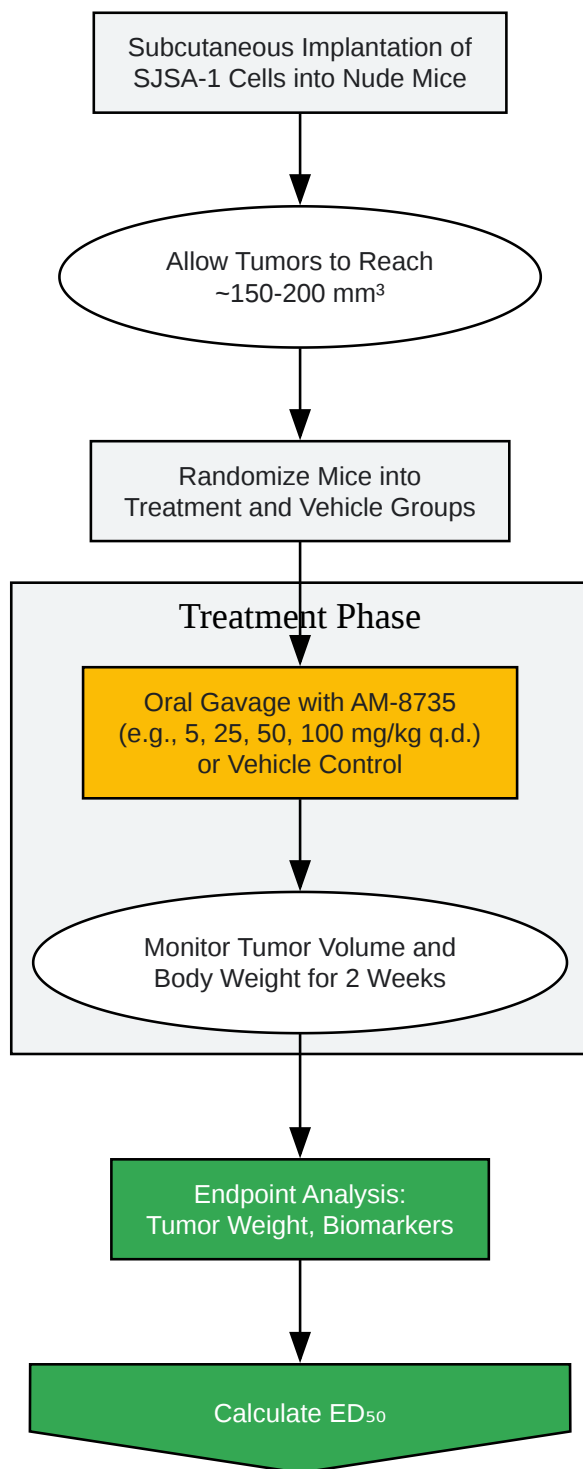
Procedure:

- Seed SJSA-1 cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **AM-8735** for 16 hours in the presence of 10% human serum.^[3]
- Add EdU to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
- Fix and permeabilize the cells according to the detection kit protocol.
- Perform the Click-iT® reaction by adding the fluorescent azide to label the incorporated EdU.

- Stain the cell nuclei with Hoechst 33342 or DAPI.
- Acquire images using a high-content imaging system or fluorescence microscope.
- Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
- Calculate the IC50 value based on the dose-response curve.

SJSA-1 Osteosarcoma Xenograft Model

This in vivo study evaluates the anti-tumor efficacy of **AM-8735** in a mouse model bearing human osteosarcoma tumors.



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